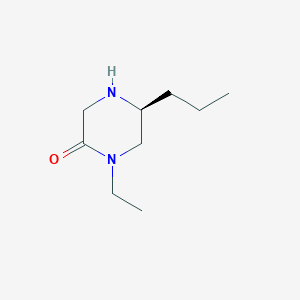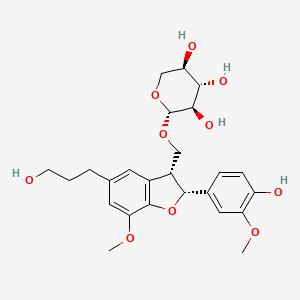
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a chlorine atom and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.
Formylation: The pyridine derivative undergoes a formylation reaction to introduce the benzaldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the pyridine derivative is treated with a formylating agent such as DMF and POCl3.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Chloro-6-methoxypyridin-3-yl)benzoic acid.
Reduction: 4-(5-Chloro-6-methoxypyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.
類似化合物との比較
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzaldehyde: Similar structure with a trifluoromethyl group instead of a methoxy group.
5-Methoxy-3-pyridineboronic acid pinacol ester: A related pyridine derivative with a boronic acid ester group.
Uniqueness
4-(5-Chloro-6-methoxypyridin-3-yl)benzaldehyde is unique due to the specific combination of substituents on the pyridine ring, which can influence its reactivity and biological activity
特性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
4-(5-chloro-6-methoxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-12(14)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3 |
InChIキー |
NRLLXEJGLUJWCB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
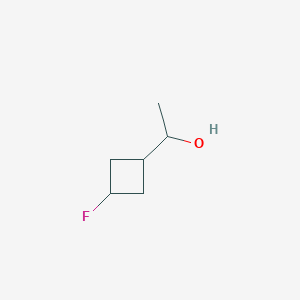
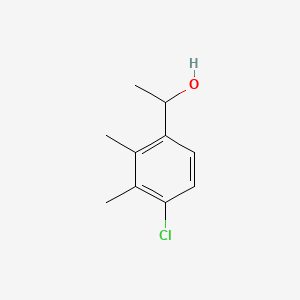

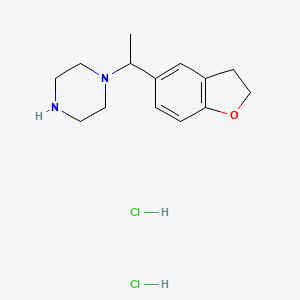
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)


